molecular formula C8H15N3 B2930384 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine CAS No. 880361-81-9

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine

Cat. No.: B2930384
CAS No.: 880361-81-9
M. Wt: 153.229
InChI Key: FWJJGNBLVKMBKU-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine typically involves the reaction of 3,5-dimethylpyrazole with N-methylethanamine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced amine derivatives. Substitution reactions can lead to a variety of functionalized pyrazole compounds.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine is unique due to its specific substitution pattern and the presence of the N-methylethanamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7-6-8(2)11(10-7)5-4-9-3/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJJGNBLVKMBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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